molecular formula C11H15NO4S B2697458 6-(Tert-butylsulfonylmethyl)pyridine-2-carboxylic acid CAS No. 1969429-74-0

6-(Tert-butylsulfonylmethyl)pyridine-2-carboxylic acid

Cat. No.: B2697458
CAS No.: 1969429-74-0
M. Wt: 257.3
InChI Key: CXWYWEZJIJVZKG-UHFFFAOYSA-N
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Description

6-(Tert-butylsulfonylmethyl)pyridine-2-carboxylic acid is an organic compound characterized by a pyridine ring substituted with a carboxylic acid group at the 2-position and a tert-butylsulfonylmethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tert-butylsulfonylmethyl)pyridine-2-carboxylic acid typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 6-methylpyridine-2-carboxylic acid.

    Sulfonylation: The methyl group at the 6-position is then sulfonylated using tert-butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

    Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-(Tert-butylsulfonylmethyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The tert-butylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde under appropriate conditions.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents, nucleophiles, or electrophiles can be used for substitution reactions, often in the presence of catalysts or under specific temperature and pressure conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, alcohols, aldehydes, and various substituted pyridine derivatives, depending on the specific reaction pathway chosen.

Scientific Research Applications

6-(Tert-butylsulfonylmethyl)pyridine-2-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis:

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism by which 6-(Tert-butylsulfonylmethyl)pyridine-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tert-butylsulfonyl group can enhance the compound’s stability and bioavailability, while the carboxylic acid group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    6-Methylpyridine-2-carboxylic acid: Lacks the tert-butylsulfonyl group, making it less versatile in certain synthetic applications.

    6-(Methanesulfonylmethyl)pyridine-2-carboxylic acid: Similar structure but with a methanesulfonyl group instead of a tert-butylsulfonyl group, which may affect its reactivity and stability.

    2,6-Pyridinedicarboxylic acid:

Uniqueness

6-(Tert-butylsulfonylmethyl)pyridine-2-carboxylic acid is unique due to the presence of the tert-butylsulfonyl group, which provides enhanced stability and specific reactivity compared to similar compounds. This makes it a valuable intermediate in various synthetic pathways and applications.

Properties

IUPAC Name

6-(tert-butylsulfonylmethyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-11(2,3)17(15,16)7-8-5-4-6-9(12-8)10(13)14/h4-6H,7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWYWEZJIJVZKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)CC1=NC(=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1969429-74-0
Record name 6-[(2-methylpropane-2-sulfonyl)methyl]pyridine-2-carboxylic acid
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